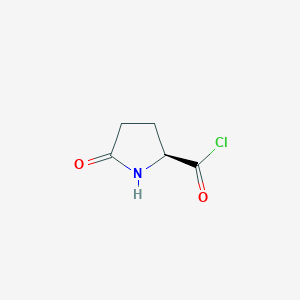

(2S)-5-oxopyrrolidine-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

74936-93-9 |

|---|---|

Molecular Formula |

C5H6ClNO2 |

Molecular Weight |

147.56 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carbonyl chloride |

InChI |

InChI=1S/C5H6ClNO2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H,7,8)/t3-/m0/s1 |

InChI Key |

RMHPSSGICDJKDR-VKHMYHEASA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)Cl |

Canonical SMILES |

C1CC(=O)NC1C(=O)Cl |

Origin of Product |

United States |

Biological Activity

(2S)-5-Oxopyrrolidine-2-carbonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The compound this compound belongs to the class of 5-oxopyrrolidine derivatives, which have been shown to possess various biological activities. Recent studies have indicated that these compounds exhibit promising anticancer and antimicrobial properties, making them attractive candidates for further pharmaceutical development.

2. Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield derivatives with varying substituents. The characterization of these compounds is crucial for understanding their biological activity.

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Anticancer Activity (A549) | Antimicrobial Activity |

|---|---|---|---|---|---|

| This compound | C₅H₇ClN₂O₂ | 162.57 | 180-185 | Moderate | Strong |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₁H₁₃N₃O₃ | 225.24 | 160-165 | High | Moderate |

| 5-Fluorobenzimidazole | C₈H₆F₂N₂ | 168.15 | 120-125 | High | Strong |

3.1 Anticancer Activity

The anticancer activity of this compound has been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells. Studies indicate that this compound exhibits structure-dependent cytotoxicity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : In a study comparing the efficacy of various derivatives, this compound demonstrated a significant reduction in cell viability at concentrations as low as 100 µM when tested against A549 cells, with a viability reduction noted at approximately 66% compared to controls .

3.2 Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits protein translation, leading to bacterial cell death.

- Case Study : In vitro studies showed that derivatives exhibited potent activity against vancomycin-intermediate Staphylococcus aureus strains with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 128 µg/mL depending on the structural modifications made to the core pyrrolidine structure .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy and safety profiles of these compounds.

Table 2: Structure-Activity Relationships of Selected Derivatives

| Compound Name | Substituent Type | Anticancer Activity (A549) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Chlorine | Moderate | Strong |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydroxy group | High | Moderate |

| Hydrazone derivative | Thienyl fragment | Very High | Very Strong |

5. Conclusion

The compound this compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Its efficacy is influenced by structural modifications, which can enhance its potency against specific targets. Further research is warranted to explore its full therapeutic potential and to develop derivatives with improved selectivity and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.